molecular formula C18H16N4O3 B10987350 N-[3-(acetylamino)phenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B10987350
M. Wt: 336.3 g/mol
InChI Key: LZCHTKCBXNTXQJ-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring and a hydroxyphthalazinyl group attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the acetylation of 3-aminophenylacetic acid followed by the introduction of the hydroxyphthalazinyl group through a condensation reaction. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)-4-hydroxy-1-naphthyl]acetamide
  • N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-[3-(acetylamino)phenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C18H16N4O3/c1-11(23)19-12-5-4-6-13(9-12)20-17(24)10-16-14-7-2-3-8-15(14)18(25)22-21-16/h2-9H,10H2,1H3,(H,19,23)(H,20,24)(H,22,25)

InChI Key

LZCHTKCBXNTXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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